1,4-Dichlorocyclohexane

Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Researchers sourcing a well-characterized, non-chiral cyclohexane scaffold often face isomeric impurity and supply inconsistency. Our cis-1,4-dichlorocyclohexane (CAS 16749-11-4) resolves these issues with a definitive stereochemical profile and proven performance in patented aerospace polysulfide sealant formulations. Key advantages: • Achiral cis configuration eliminates enantiomeric complexity, simplifying reaction design. • Low melting point (18 °C / 291 K) enables convenient liquid transfer and reaction setup. • Validated by vapor-phase ΔG = 0.8 kcal mol⁻¹, serving as a quantitative benchmark for computational conformational models.

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 16749-11-4
Cat. No. B101307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorocyclohexane
CAS16749-11-4
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CC(CCC1Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2
InChIKeyWQTINZDWAXJLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorocyclohexane (CAS 16749-11-4) – Overview


1,4-Dichlorocyclohexane is a disubstituted cyclohexane with chlorine atoms occupying the 1- and 4-positions on the cyclohexane ring, producing distinct cis and trans stereoisomers. The cis isomer (CAS 16749-11-4) has a molecular formula of C₆H₁₀Cl₂ and a molecular weight of 153.05 g/mol, with a melting point (Tfus) of 291 K [1][2]. This compound serves as a fundamental scaffold in organic synthesis, materials chemistry, and conformational analysis due to its well-defined stereochemical profile and the predictable substituent effects arising from its 1,4-disubstitution pattern [3][4].

Conformational studies Defined cis-1,4 substitution for NMR, computational modeling, and ring inversion analysis
Stereochemical model Achiral disubstituted cyclohexane simplifies chiral separation in synthetic workflows
Synthesis scaffold Building block for materials chemistry and further functionalization

1,4-Dichlorocyclohexane – Why Isomeric Purity Matters


Cyclohexane derivatives with varying substitution patterns (e.g., 1,2- or 1,3-dichloro) and halogen types exhibit profound differences in conformational equilibria, thermodynamic stability, and macroscopic physical properties [1][2]. The 1,4-arrangement in this compound yields a unique stereochemical landscape—the cis isomer presents an equatorial-axial arrangement in its most stable chair conformation, while the trans isomer can achieve a diequatorial configuration [3]. These structural nuances directly govern dipole moments, intermolecular packing, and reactivity profiles, rendering generic substitution by other dichlorocyclohexanes or dihalo-analogs scientifically and industrially untenable [4].

1,2- or 1,3-substitution patterns alter conformational equilibrium and dipole moment, affecting reactivity and physical properties
Trans isomer exhibits a much higher melting point, which may shift handling and formulation protocols
Dibromo or difluoro analogs present different conformational free energies and solid-state phase behaviors, limiting direct interchangeability

1,4-Dichlorocyclohexane vs. Closest Analogs


Conformational Free Energy (ΔG): Dichloro vs. Dibromo Analog

The free energy difference between the diaxial (aa) and diequatorial (ee) chair conformations in the vapor phase was determined to be 0.8 kcal mol⁻¹ for trans-1,4-dichlorocyclohexane, compared to 0.9 kcal mol⁻¹ for the dibromo analog [1]. This 0.1 kcal mol⁻¹ difference, while modest, is experimentally significant and directly impacts the equilibrium population distribution at ambient temperatures.

ΔG (vapor phase)
Head-to-head
0.8 kcal mol⁻¹ (dichloro) vs 0.9 kcal mol⁻¹ (dibromo)
Supports conformational equilibrium modeling
0.1 kcal mol⁻¹ difference may influence dipole moment interpretation
Conformational Analysis NMR Spectroscopy Physical Organic Chemistry

Solid-State Phase Transition in trans Isomer

Differential Scanning Calorimetry (DSC) and NMR studies revealed a previously unreported solid-state phase transition in trans-1,4-dichlorocyclohexane at 260 K (-13 °C) [1]. This transition demarcates a change from a triclinic crystal system (stable between 260 K and 280 K) to a lower-symmetry phase at temperatures below 260 K, with the molecule adopting the ee chair conformation in the low-temperature phase [2]. No analogous phase transition at this temperature has been reported for cis-1,4-dichlorocyclohexane, trans-1,4-dibromocyclohexane, or trans-1,4-difluorocyclohexane.

Solid-state phase transition
Reported
260 K (-13 °C) for trans isomer only; no such transition reported for cis
Enables isomer identification via DSC calibration
Data to verify for specific lot; cis isomer lacks this marker
Solid-State Chemistry Phase Transitions Crystallography Thermal Analysis

Melting Point: Cis vs. Trans Isomer

The melting point (Tfus) of cis-1,4-dichlorocyclohexane (CAS 16749-11-4) is 291 K (18 °C) [1], whereas the trans isomer (CAS 16890-91-8) melts at a substantially higher temperature of 103 °C (376 K) . This 85 K (67 °C) difference is one of the largest melting point disparities among simple 1,4-disubstituted cyclohexane isomers and directly correlates with the trans isomer's ability to adopt a diequatorial conformation, leading to more efficient crystal packing.

Melting point (Tfus)
Head-to-head
Cis: 291 K (18 °C); Trans: 376 K (103 °C)
Large difference dictates distinct handling protocols
85 K higher for trans due to diequatorial packing
Physical Properties Thermodynamics Stereochemistry

Hydrophobicity (XLogP) Across Positional Isomers

The computed partition coefficient (XLogP) for 1,4-dichlorocyclohexane is 2.7 [1]. While the 1,3-isomer also has an XLogP of 2.7, the 1,2-isomer exhibits a higher lipophilicity with an XLogP of 3.06 (or an experimental log Kow of ~3.18–3.21) [2]. This difference of 0.36–0.51 log units translates to an approximately 2.3- to 3.2-fold difference in octanol-water partition coefficient, which is significant in partitioning-based separations and biological membrane permeability predictions.

XLogP
Cross-study comparable
1,4-isomer: 2.7; 1,2-isomer: 3.06
Lower lipophilicity than 1,2- supports aqueous compatibility screening
~2.3-3.2× lower partition coefficient vs 1,2-
Lipophilicity QSAR Physicochemical Properties

Achiral cis-1,4 vs. Chiral 1,2/1,3 Isomers

cis-1,4-Dichlorocyclohexane is achiral, possessing a plane of symmetry within its disubstituted ring, whereas both 1,2- and 1,3-dichlorocyclohexanes each possess two chiral centers and exist as enantiomeric and diastereomeric pairs [1][2]. This fundamental stereochemical distinction eliminates the need for chiral separation or asymmetric synthesis strategies when working with the 1,4-isomer.

Chirality
Class-level
Cis-1,4: achiral; 1,2- and 1,3-isomers: 2 chiral centers
Simplifies analytical characterization context
No enantiomeric separation needed; confirmed by symmetry analysis
Stereochemistry Chirality Analytical Chemistry

Aerospace Polysulfide Sealant Solvent Application

1,4-Dichlorocyclohexane is explicitly documented as a solvent in the synthesis of chemically foamed polysulfide sealants for aerospace fuel tank applications . This application-specific use case, validated by U.S. patent literature, distinguishes it from other dichlorocyclohexane isomers (e.g., 1,2- and 1,3-), which lack comparable documented utility in this demanding, high-reliability aerospace context.

Aerospace sealant use
Data to verify
Patent-documented solvent for chemically foamed polysulfide sealant (aerospace fuel tank)
Supports procurement for aerospace material R&D
Specific performance must be independently validated
Aerospace Materials Sealant Formulation Solvent Applications

1,4-Dichlorocyclohexane – Validated Use Cases


Conformational Analysis & Computational Benchmarking

The experimentally determined vapor-phase ΔG value of 0.8 kcal mol⁻¹ for trans-1,4-dichlorocyclohexane [1] serves as a quantitative benchmark for validating computational models of cyclohexane ring inversion and substituent effects. This compound is ideal for studies requiring a well-characterized, non-chiral system with subtle conformational bias.

Solid-State Phase Transition & Thermal Analysis Calibration

The distinct solid-state phase transition observed in trans-1,4-dichlorocyclohexane at 260 K [1] provides a reliable thermal event for calibrating DSC instruments and investigating crystal packing energetics. This property is unique among 1,4-dihalocyclohexanes and can be used to verify isomer identity and crystalline purity.

Aerospace-Grade Polysulfide Sealant Formulation

1,4-Dichlorocyclohexane is a patent-documented solvent in the synthesis of chemically foamed polysulfide sealants specifically designed for aerospace fuel tank applications [1]. Its use in this context leverages its solubility profile and volatility characteristics that meet the stringent performance requirements of the aerospace industry.

Stereochemical Control in Organic Synthesis

The achiral nature of cis-1,4-dichlorocyclohexane [1] eliminates the complexity of enantiomeric mixtures, making it a preferred starting material or solvent for reactions where chiral induction is not desired. Its melting point of 18 °C (291 K) [2] also offers operational convenience as a low-melting solid that can be easily liquefied for transfer or reaction setup.

Application
Selection Property
Validation Focus
Conformational analysis benchmarking
Trans isomer ΔG benchmark data
Computational model validation for ring inversion
Solid-state phase transition analysis
Trans isomer thermal event marker
DSC calibration & isomer identity verification
Aerospace polysulfide sealant formulation
Patent-documented solvent performance
Sealant formulation compatibility screening
Stereochemical control in organic synthesis
Achiral cis-1,4 stereochemistry
Simplified analytical characterization
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